molecular formula C15H17NO B1519042 3-[(2-Phenylethoxy)methyl]aniline CAS No. 1039862-68-4

3-[(2-Phenylethoxy)methyl]aniline

Cat. No.: B1519042
CAS No.: 1039862-68-4
M. Wt: 227.3 g/mol
InChI Key: ZEYCXHQIDKKZBW-UHFFFAOYSA-N
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Description

3-[(2-Phenylethoxy)methyl]aniline is an organic compound characterized by its phenyl and aniline groups

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-phenylethanol and aniline.

  • Reaction Steps: The process involves the formation of an ether linkage between the phenylethanol and aniline through a nucleophilic substitution reaction.

  • Conditions: The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and under reflux conditions to ensure complete conversion.

Industrial Production Methods:

  • Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Typical reagents include halogens for electrophilic substitution and nucleophiles like hydroxyl groups for nucleophilic substitution.

Major Products Formed:

  • Oxidation Products: Quinones and other oxidized derivatives.

  • Reduction Products: Reduced amine derivatives.

  • Substitution Products: Halogenated or hydroxylated derivatives.

Scientific Research Applications

Chemistry: 3-[(2-Phenylethoxy)methyl]aniline is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(2-Phenylethoxy)methyl]aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context and the type of reaction it undergoes.

Comparison with Similar Compounds

  • 3-(2-Phenylethoxy)propan-1-amine: Similar structure but with an amine group instead of an aniline group.

  • 3-(2-Phenylethoxy)phenylboronic acid: Contains a boronic acid group instead of an aniline group.

Uniqueness: 3-[(2-Phenylethoxy)methyl]aniline is unique due to its combination of phenyl and aniline groups, which provides distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-phenylethoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-15-8-4-7-14(11-15)12-17-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYCXHQIDKKZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOCC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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